molecular formula C27H28N2O4 B10890278 3,5-bis(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazole

3,5-bis(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B10890278
M. Wt: 444.5 g/mol
InChI Key: JVZDWOSAKPBOJM-UHFFFAOYSA-N
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Description

2-[3-(2,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER is an organic compound characterized by its complex structure, which includes multiple methoxy and dimethylphenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxyphenylhydrazine with 3,4-dimethylacetophenone to form the pyrazole core. This is followed by etherification with 5-methoxyphenol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-[3-(2,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound’s methoxy and dimethylphenyl groups facilitate binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER is unique due to its combination of methoxy and dimethylphenyl groups attached to a pyrazole ring. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

3,5-bis(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)pyrazole

InChI

InChI=1S/C27H28N2O4/c1-17-7-8-19(13-18(17)2)29-25(23-12-10-21(31-4)15-27(23)33-6)16-24(28-29)22-11-9-20(30-3)14-26(22)32-5/h7-16H,1-6H3

InChI Key

JVZDWOSAKPBOJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC)C

Origin of Product

United States

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